ethyl 5-chloro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H7ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . .
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to impact a wide range of biological processes .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction between 5-chloro-4-formylpyrazoles and primary alkylamines under microwave-assisted conditions yields high amounts of the desired product . Another method involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
In industrial settings, the production of this compound often employs eco-friendly catalytic systems. For example, a mixture of iron(III) chloride and polyvinylpyrrolidone in a green solvent system (water/PEG-400) can be used to synthesize pyrazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .
Scientific Research Applications
Ethyl 5-chloro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 5-chloro-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloropyrazole-4-carboxaldehyde: Contains an aldehyde group instead of an ester, leading to different chemical behavior.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar structure but with a methyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMFDPBDDKWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646439 | |
Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948552-01-0 | |
Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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